1,4-Diethynyl-2,3-difluorobenzene

Catalog No.
S12205807
CAS No.
M.F
C10H4F2
M. Wt
162.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diethynyl-2,3-difluorobenzene

Product Name

1,4-Diethynyl-2,3-difluorobenzene

IUPAC Name

1,4-diethynyl-2,3-difluorobenzene

Molecular Formula

C10H4F2

Molecular Weight

162.13 g/mol

InChI

InChI=1S/C10H4F2/c1-3-7-5-6-8(4-2)10(12)9(7)11/h1-2,5-6H

InChI Key

VJHNJBKGFCOZHR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C(=C(C=C1)C#C)F)F

1,4-Diethynyl-2,3-difluorobenzene is an organic compound characterized by its unique structure, which features two ethynyl groups and two fluorine atoms attached to a benzene ring. Its molecular formula is C10H4F2C_{10}H_{4}F_{2}. The presence of the ethynyl groups enhances the compound's reactivity, allowing it to participate in various chemical transformations, while the fluorine atoms influence its electronic properties and stability. This compound is notable for its potential applications in materials science, organic synthesis, and medicinal chemistry.

  • Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds. Common reagents for oxidation include potassium permanganate and osmium tetroxide.
  • Reduction: The compound can be reduced to form alkenes or alkanes using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions, often utilizing nucleophiles such as amines or thiols under basic conditions.

The major products formed from these reactions include diketones or carboxylic acids from oxidation, alkenes or alkanes from reduction, and various substituted benzene derivatives from substitution reactions.

The synthesis of 1,4-diethynyl-2,3-difluorobenzene can be achieved through several methods:

  • Sonogashira Coupling Reaction: This is a common synthetic route where 1,4-dibromo-2,3-difluorobenzene is reacted with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. A base such as triethylamine or potassium carbonate is typically used.
  • Industrial Production: In industrial settings, similar methods are employed but optimized for higher yields and lower costs. Techniques such as continuous flow reactors and advanced purification methods are utilized.

1,4-Diethynyl-2,3-difluorobenzene has numerous applications across various fields:

  • Materials Science: Utilized as a building block for synthesizing advanced materials like conductive polymers and organic semiconductors.
  • Organic Synthesis: Serves as an intermediate in the production of complex organic molecules.
  • Medicinal Chemistry: Explored for potential use in drug development due to its unique reactivity and biological interactions.

Interaction studies involving 1,4-diethynyl-2,3-difluorobenzene focus on its reactivity with biological molecules and its role in chemical transformations. These studies may include:

  • Binding Affinity: Investigating how the compound interacts with enzymes or receptors at a molecular level.
  • Mechanistic Studies: Understanding the pathways through which this compound exerts its effects on biological systems.

Several compounds share structural similarities with 1,4-diethynyl-2,3-difluorobenzene. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,4-DiethynylbenzeneLacks fluorine atomsDifferent reactivity due to absence of electronegative fluorine
1,4-DifluorobenzeneLacks ethynyl groupsLimited applications compared to diethynyl derivatives
1,4-Diethynyl-2,5-difluorobenzeneFluorine atoms in different positionsDifferent electronic properties and reactivity profiles
1,3-DiethynylbenzeneEthynyl groups at different positionsVariations in reactivity patterns due to positional isomerism

Uniqueness

The uniqueness of 1,4-diethynyl-2,3-difluorobenzene lies in its combination of ethynyl and fluorine groups on the benzene ring. This specific arrangement imparts distinct electronic properties and enhances its reactivity compared to other similar compounds. Consequently, it has valuable applications in materials science and organic synthesis that are not achievable with structurally similar compounds lacking these features.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

162.02810645 g/mol

Monoisotopic Mass

162.02810645 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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